5-Bromo-1-methyl-1H-imidazol-2-amine
Description
5-Bromo-1-methyl-1H-imidazol-2-amine is a substituted heterocyclic compound built upon an imidazole (B134444) ring. Its structure is characterized by three key functional groups: a bromine atom at the 5-position, a methyl group attached to one of the nitrogen atoms (N1), and an amine group at the 2-position. This specific arrangement of substituents bestows upon the molecule a distinct chemical reactivity and potential for biological activity, making it a focal point in various research endeavors.
Table 1: Chemical Properties of this compound Note: Physical properties like melting and boiling points are not widely published and are therefore excluded.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆BrN₃ |
| Molecular Weight | 176.02 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C(=NC=C1Br)N |
| CAS Number | 149759-43-3 |
The Imidazole Core : The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically crucial molecules, including the amino acid histidine and the neurotransmitter histamine.
The 2-Amino Group : The 2-aminoimidazole moiety is a key structural element found in a variety of marine alkaloids, such as oroidin (B1234803) and bromoageliferin, which are known for their wide spectrum of pharmacological activities, including anti-biofilm properties. nih.govresearchgate.net In medicinal chemistry, the 2-aminoimidazole group is often considered a bioisostere of a guanidine (B92328) group. nih.govresearchgate.net It mimics the hydrogen bonding capabilities of guanidine but possesses a lower pKa, a feature that can lead to improved bioavailability and better pharmacokinetic profiles in drug candidates. nih.gov
The N-Methyl Group : The methylation at the N1 position prevents tautomerization, locking the molecule into a single isomeric form. This modification also impacts the compound's polarity, solubility, and metabolic pathways.
The 5-Bromo Substituent : The bromine atom at the C5 position is perhaps its most significant feature from a synthetic standpoint. It profoundly influences the electronic distribution within the imidazole ring and provides a reactive handle for further molecular elaboration. nih.gov Furthermore, the bromine atom increases the molecule's lipophilicity and can participate in halogen bonding, an intermolecular interaction that is increasingly recognized for its importance in the binding of ligands to biological targets. researchgate.netnih.gov
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.com Research into halogenated imidazole derivatives follows this trend, exploring how the type and position of the halogen can enhance therapeutic potential. researchgate.net
The primary research trajectories for these compounds include:
Drug Discovery and Development : Halogenation can improve a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. researchgate.net Consequently, libraries of halogenated imidazoles are frequently synthesized and screened for a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.net The 2-aminoimidazole scaffold, in particular, is a promising lead structure for developing novel therapeutics. nih.gov
Structure-Activity Relationship (SAR) Studies : Researchers systematically replace hydrogen atoms on the imidazole ring with different halogens (fluorine, chlorine, bromine, iodine) to study how these changes affect biological activity. This allows for the fine-tuning of molecules to maximize potency and minimize off-target effects.
Chemical Biology Probes : The presence of a bromine atom allows the molecule to be used as a probe in biological studies. Bromine is heavy enough to be useful in X-ray crystallography for phasing purposes or can serve as a label for other analytical techniques.
Beyond its potential biological activity, this compound is strategically important as a heterocyclic building block in organic synthesis. nbinno.comnbinno.com Its value stems from the presence of two distinct reactive sites: the 2-amino group and the 5-bromo substituent, which allow for sequential and regioselective functionalization.
The carbon-bromine bond is particularly valuable as it is amenable to a wide array of metal-catalyzed cross-coupling reactions. nbinno.com These reactions are foundational in modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. nbinno.com The dual functionality of the molecule makes it a versatile intermediate for creating diverse libraries of compounds for high-throughput screening in drug and agrochemical discovery. nbinno.comnbinno.com
Table 2: Synthetic Applications via the 5-Bromo Position
| Reaction Name | Reagents | Bond Formed | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Attachment of aryl or vinyl groups. nbinno.com |
| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Introduction of alkynyl substituents. nbinno.com |
| Heck Reaction | Alkenes | C-C (sp²) | Formation of substituted alkenes. nbinno.com |
| Buchwald-Hartwig Amination | Amines | C-N | Introduction of new amine functionalities. nbinno.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylimidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-3(5)2-7-4(8)6/h2H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBJORXGIDVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 1 Methyl 1h Imidazol 2 Amine
Strategies for Imidazole (B134444) Ring Formation and Functionalization
The construction of the 5-Bromo-1-methyl-1H-imidazol-2-amine framework requires a multi-step approach involving the initial formation of the imidazole core, followed by the precise introduction of the bromo, methyl, and amine substituents.
Cyclization Reactions for Imidazole Core Construction
The formation of the central imidazole ring is the foundational step in the synthesis. A variety of cyclization reactions have been developed, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. uobasrah.edu.iq These methods, while foundational, have been expanded upon by modern synthetic protocols that offer greater substrate scope and milder conditions.
Recent advancements include iodine-mediated cyclization reactions, which provide a novel approach to constructing substituted imidazoles. acs.org For instance, the reaction of certain enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of iodine can yield functionalized imidazole derivatives. acs.org Metal-catalyzed [3+2] cycloaddition reactions also represent a powerful strategy. Catalysts based on copper, gold, or rhodium can facilitate the combination of components like alkynes and amidines or propargylamines and isonitriles to form the imidazole core with high regioselectivity. chim.itorganic-chemistry.org
Table 1: Overview of Selected Imidazole Cyclization Strategies
| Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | None (Thermal) | Classic method, often low yield for substituted imidazoles. | uobasrah.edu.iq |
| Iodine-Mediated Annulation | Enamines, TMSN₃ | Molecular Iodine | Forms functionalized imidazolium (B1220033) salts or imidazoles. | acs.org |
| Copper-Catalyzed [3+2] Cycloaddition | Terminal Alkynes, Amidines | Copper Salts (e.g., Cu(OAc)₂) | Regioselective, utilizes O₂ as an oxidant. | chim.it |
| Gold-Catalyzed Cycloaddition | Propargyl Amidines | Ph₃AuCl/AgSbF₆ | Efficient activation of C-C triple bonds for nucleophilic addition. | chim.it |
Introduction of Bromo- and Methyl Substituents
Once the imidazole core is formed, the next steps involve introducing the substituents at the desired positions. The order of these steps is crucial for achieving the correct isomer.
Bromination: Direct bromination of the imidazole ring is a common strategy. Electrophilic brominating agents such as N-bromosuccinimide (NBS) can be used. rsc.org The position of bromination is directed by the existing substituents and the reaction conditions. For an N-substituted imidazole, bromination often occurs at the C4 or C5 position. For example, bromination of 1-tritylimidazole can yield a mixture of 4-bromo and 5-bromo isomers. rsc.org To achieve the desired 5-bromo substitution pattern, a protecting group strategy or a synthesis starting from a pre-brominated precursor, such as 4(5)-bromoimidazole, might be necessary. rsc.orgchemicalbook.com
N-Methylation: The introduction of the methyl group at the N1 position is typically achieved through alkylation. A common method involves deprotonating the imidazole nitrogen with a base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. researchgate.net When starting with a 4(5)-bromoimidazole, methylation can result in a mixture of 4-bromo-1-methylimidazole and 5-bromo-1-methylimidazole. researchgate.net Careful control of reaction conditions and purification are required to isolate the desired 5-bromo isomer.
A plausible synthetic sequence could involve first preparing 1-methylimidazole (B24206) and then regioselectively brominating it at the C5 position. However, controlling regioselectivity in direct electrophilic substitution can be challenging. An alternative is to start with 4(5)-bromoimidazole, perform N-methylation, and then separate the resulting 4-bromo and 5-bromo isomers. researchgate.net
Amination Strategies at the C2 Position
Introducing an amine group at the C2 position of the imidazole ring is often the final key step. The C2 position of N-alkylimidazoles is susceptible to metallation due to the acidity of the C2-H proton.
Directed Metallation-Amination: A widely used strategy involves the deprotonation of the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic aminating agent. nih.gov Reagents like diphenylphosphoryl azide (DPPA) or sulfonyl azides can serve as sources of the "NH₂⁺" synthon.
Palladium-Catalyzed C-H Amination: More recent methods leverage transition metal catalysis for direct C-H functionalization, avoiding the need for pre-metallation with stoichiometric strong bases. Palladium-catalyzed reactions have been developed for the C-H functionalization of imidazoles at the C2 and C4 positions. nih.govacs.org These methods offer an operationally simple and versatile route to introduce various functionalities, including amino groups, often with high regioselectivity controlled by the ligand and reaction conditions. acs.orgresearchgate.net
Transition Metal-Catalyzed Synthetic Protocols
Transition metal catalysis is indispensable in modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these methods are particularly relevant for derivatization, where the bromine atom serves as a handle for cross-coupling reactions.
Copper-Catalyzed Reactions (e.g., N-Arylation)
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are well-established for forming C-N bonds. These reactions are used to couple N-H containing heterocycles like imidazoles with aryl halides. nih.govacs.org In the context of this compound, the primary amine at the C2 position can undergo copper-catalyzed N-arylation or N-alkylation.
Modern protocols often employ copper(I) salts (e.g., CuI or CuBr) in combination with a ligand and a base. organic-chemistry.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be highly effective, allowing the reactions to proceed under milder conditions with a broader range of substrates, including hindered and functionalized imidazoles and aryl halides. nih.govresearchgate.net The addition of accelerators like poly(ethylene glycol) can further enhance reaction rates. nih.gov These methods provide a robust way to synthesize a library of N-substituted derivatives from the parent 2-aminoimidazole.
Table 2: Conditions for Copper-Catalyzed N-Arylation of Imidazoles
| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| CuBr / pyridin-2-yl β-ketones | Cs₂CO₃ | DMSO | 60–80 °C | Mild conditions, excellent functional group compatibility. | organic-chemistry.org |
| CuI / 4,7-Dimethoxy-1,10-phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | ~110 °C | Effective for both aryl iodides and bromides. | nih.govresearchgate.net |
| Cu(I) / N,N-dimethylglycine | K₃PO₄ | Dioxane | 85 °C | Amino acid-promoted coupling. | acs.org |
Palladium-Catalyzed Cross-Coupling Approaches
The bromine atom at the C5 position of the target molecule is a versatile functional handle for palladium-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental for creating new C-C, C-N, and C-O bonds, allowing for extensive diversification of the imidazole scaffold. rsc.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the bromoimidazole with an organoboron compound (boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl or vinyl groups at the C5 position. nbinno.commdpi.com
Heck Reaction: The Heck reaction couples the bromoimidazole with an alkene to form a substituted alkene, extending the carbon framework. nbinno.com
Sonogashira Coupling: This involves coupling with a terminal alkyne to introduce an alkynyl substituent, a valuable moiety in medicinal chemistry. nbinno.comnbinno.com
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the bromoimidazole with a primary or secondary amine, providing an alternative route to functionalize the C5 position with diverse amino groups. nbinno.com
These palladium-catalyzed reactions typically require a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is critical for reaction efficiency and scope. The development of chiral ligands has even enabled enantioselective palladium-catalyzed cross-couplings. nih.govresearchgate.net
Optimization of Reaction Conditions for Scalability and Efficiency
The transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough optimization of reaction conditions to ensure scalability, efficiency, cost-effectiveness, and safety. For the synthesis of this compound, a key intermediate in various bioactive molecules, optimizing parameters such as solvent systems, catalysts, temperature, and pressure is crucial. nbinno.comgoogle.com This process aims to maximize product yield and purity while minimizing reaction times, energy consumption, and the formation of impurities. A well-optimized process is robust, reproducible, and economically viable for large-scale manufacturing. researchgate.net
Solvent Systems and Reaction Media Effects
The choice of solvent is a critical factor in chemical synthesis, as it can significantly influence reaction rates, selectivity, and the solubility of reactants and intermediates. nano-ntp.com The polarity of the solvent can affect the transition state of the reaction, thereby altering the energy barrier and reaction speed. nano-ntp.com In the synthesis of imidazole derivatives, a range of solvent systems have been explored to enhance product yields.
Research on the synthesis of analogous 2,4,5-triaryl-1H-imidazoles has shown that solvent choice directly impacts yield. While various organic solvents can be used, mixed-solvent systems, particularly aqueous-organic mixtures, have demonstrated superior performance. For instance, an ethanol-water mixture was found to produce the highest yields in a taurine-catalyzed synthesis, highlighting the beneficial role of water in certain reaction mechanisms. nano-ntp.com Similarly, in the Chan-Lam coupling synthesis of 6-Bromoquinolin-4-ol derivatives, a mixed solvent of methanol/water (8:1 ratio) provided more excellent results compared to single protic or aprotic solvents like ethanol (B145695) or DMF. researchgate.net
In the context of synthesizing substituted amino-heterocycles, solvents are chosen based on their ability to dissolve starting materials and their compatibility with the reaction conditions. For the cyclization step in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, various solvents were screened. Aprotic polar solvents like NMP and DMSO led to poor regioselectivity, whereas protic solvents like isopropanol (B130326) (IPA) improved the desired product ratio. nih.gov Ultimately, a less polar, water-immiscible solvent like 2-MeTHF was selected for optimization as it offered good selectivity and easier workup for scalability. nih.gov The selection of an appropriate solvent system is therefore a balance between achieving high yield and selectivity, and practical considerations for industrial-scale operations such as recovery and recycling.
| Solvent System | Reactant Type | Yield (%) | Reference |
| Ethanol-Water | Triaryl-imidazole synthesis | 90 | nano-ntp.com |
| Methanol/Water (8:1) | Bromoquinoline synthesis | Excellent | researchgate.net |
| DMF | Bromoquinoline synthesis | Moderate | researchgate.net |
| Ethanol | Bromoquinoline synthesis | Low | researchgate.net |
| Isopropanol (IPA) | Bromo-indazol-amine synthesis | 70:30 Regioselectivity | nih.gov |
| 2-MeTHF | Bromo-indazol-amine synthesis | >70:30 Regioselectivity | nih.gov |
Ligand and Catalyst System Rationalization
Catalyst and ligand selection is fundamental to the efficiency and selectivity of many synthetic transformations, particularly in the construction of heterocyclic scaffolds like this compound. The synthesis may involve steps such as bromination, methylation, and amination, where catalysis can play a pivotal role.
For the introduction of the bromine atom, reagents like N-Bromosuccinimide (NBS) are often preferred over elemental bromine to avoid side reactions and improve safety on a larger scale. nih.gov The subsequent functionalization of the C-Br bond, a key feature of the target molecule's reactivity, typically relies on transition-metal catalysis. nbinno.comnbinno.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for forming C-C and C-N bonds, respectively. nbinno.comrsc.org For example, the synthesis of novel pyridine (B92270) derivatives from a bromo-amine precursor utilized a tetrakis(triphenylphosphine)palladium (B116648) catalyst, which is a standard choice for Suzuki couplings. mdpi.com
Copper-based catalyst systems also offer a valuable alternative. Chan-Lam coupling, which uses copper catalysts like Cu(OAc)₂, is effective for N-arylation reactions with aryl boronic acids. researchgate.net Furthermore, copper halides such as CuBr₂ have been employed in one-pot halogenation and nucleophilic substitution reactions for the synthesis of related 5-substituted-2-aminothiazoles. jocpr.com The rationalization for choosing a specific catalyst system involves considering factors like catalyst activity, stability, cost, and the potential for metal contamination in the final product, which is a significant concern in pharmaceutical manufacturing. rsc.org
| Catalyst/Ligand System | Reaction Type | Substrate Class | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | Suzuki Cross-Coupling | Bromo-pyridinyl-amine | mdpi.com |
| Cu(OAc)₂ | Chan-Lam N-arylation | 2-Aminobenzimidazoles | researchgate.net |
| CuBr₂ / Amine | Halogenation/Substitution | 2-Aminothiazoles | jocpr.com |
| Zirconium(IV) chloride | Multicomponent Reaction | 2-Aminoimidazoles | researchgate.net |
Temperature and Pressure Influence on Yield and Selectivity
Temperature and pressure are critical process parameters that directly influence reaction kinetics and thermodynamics, thereby affecting product yield, selectivity, and reaction time. scielo.br Generally, higher temperatures accelerate reaction rates, which can be beneficial for reducing batch cycle times in a production environment. However, elevated temperatures can also promote the formation of undesired byproducts, leading to a decrease in selectivity and more complex purification challenges. scielo.br
For instance, in the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, it was found that reflux conditions provided good conversion and selectivity, but prolonged reaction times at this temperature decreased selectivity due to side reactions. scielo.br A balance must be struck; an optimal temperature maximizes the rate of the desired reaction while minimizing competing pathways. In the synthesis of some heterocyclic compounds, reactions are performed at elevated temperatures (e.g., 85-95 °C) to ensure a sufficient reaction rate and drive the reaction to completion. mdpi.com Conversely, certain highly reactive intermediates require cryogenic temperatures (e.g., -78 °C) to control their reactivity and prevent decomposition or side reactions, as is common in reactions involving organolithium reagents. google.com
Most chemical processes are designed to operate at or near atmospheric pressure for simplicity and cost-effectiveness. However, when a reaction needs to be run at a temperature above the solvent's boiling point to achieve a reasonable rate or full conversion, a sealed pressure vessel is required. nih.gov This was the case in the cyclization to form 7-bromo-4-chloro-1H-indazol-3-amine in 2-MeTHF, which required an internal temperature above 90 °C for the reaction to go to completion. nih.gov Careful control and optimization of temperature and pressure are thus essential for developing a safe, efficient, and scalable synthesis.
| Temperature (°C) | Pressure | Effect on Reaction | Compound Class | Reference |
| Reflux (85 °C) | Atmospheric | Good conversion and selectivity; prolonged time reduces selectivity. | Dihydrobenzofuran neolignans | scielo.br |
| 85 - 95 °C | Atmospheric | Optimal for driving Suzuki coupling reaction to completion. | Pyridine derivatives | mdpi.com |
| >90 °C | Elevated | Required for full conversion in a sealed pressure reactor. | Bromo-indazol-amine | nih.gov |
| -78 °C | Atmospheric | Controlled reactivity of lithium reagent, preventing side reactions. | Bromo-indazole precursor | google.com |
Chemical Reactivity and Derivatization Pathways of 5 Bromo 1 Methyl 1h Imidazol 2 Amine
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, N1 and N3. In 5-Bromo-1-methyl-1H-imidazol-2-amine, the N1 position is already substituted with a methyl group, rendering it a tertiary amine and thus unreactive towards typical alkylation or arylation. The remaining sp2-hybridized nitrogen at the N3 position, however, retains its nucleophilic character and is available for further functionalization.
The N3 atom of the 1-methylimidazole (B24206) core can react with electrophiles, although its reactivity is influenced by the electronic effects of the other ring substituents.
N-Alkylation: The N3 atom can undergo alkylation with alkyl halides to form quaternary imidazolium (B1220033) salts. This reaction introduces a positive charge into the heterocyclic ring, significantly altering the molecule's electronic properties and solubility. The reaction typically proceeds by nucleophilic attack of the N3 lone pair on the electrophilic carbon of an alkyl halide. The regioselectivity of N-alkylation in substituted azoles is a well-studied area, and in 1-substituted imidazoles, the reaction occurs exclusively at the N3 position. beilstein-journals.org The reaction conditions often involve the use of a suitable solvent and may be performed at elevated temperatures.
N-Arylation: Arylation of the N3 position is also a feasible transformation, typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods are commonly employed for the N-arylation of imidazoles and other nitrogen-containing heterocycles. mit.eduacs.org For instance, the Chan-Lam cross-coupling reaction utilizes copper catalysts to couple aryl boronic acids with N-H bonds. nih.gov While the substrate lacks an N-H bond on the imidazole ring, modifications of these coupling protocols can be envisioned for the quaternization of the N3 atom with an aryl group. Palladium-catalyzed methods have been shown to be highly effective for the N1-selective arylation of unsymmetrical imidazoles, and similar principles could be adapted for targeting the N3 position in a 1-substituted imidazole. mit.edu
Table 1: Representative N3-Alkylation and N-Arylation Reactions This table presents potential reactions based on the known reactivity of the 1-substituted imidazole core.
| Reactant | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Iodomethane (CH₃I) | Polar aprotic solvent (e.g., ACN), heat | 2-Amino-5-bromo-1,3-dimethyl-1H-imidazol-3-ium iodide |
| This compound | Benzyl Bromide | DMF, heat | 2-Amino-3-benzyl-5-bromo-1-methyl-1H-imidazol-3-ium bromide |
| This compound | Phenylboronic Acid | Cu(OAc)₂, Base, O₂ | 2-Amino-5-bromo-1-methyl-3-phenyl-1H-imidazol-3-ium acetate |
Reactivity of the Amine Functional Group (C2-amine)
The primary amine group at the C2 position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through acylation, alkylation, arylation, and condensation pathways.
The exocyclic C2-amine behaves as a typical primary amine, readily participating in reactions that form new carbon-nitrogen or sulfur-nitrogen bonds.
Acylation: The amine group can be easily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) in a suitable solvent would yield N-(5-bromo-1-methyl-1H-imidazol-2-yl)acetamide. This reaction is often used as a method to protect the amine group during subsequent transformations on other parts of the molecule. nih.gov
Alkylation: Direct alkylation of the C2-amine can be achieved using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products, and reaction conditions must be carefully controlled to achieve selectivity. Reductive amination, an alternative method, involves the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, and typically provides better control for mono-alkylation.
Arylation: The C2-amine can undergo N-arylation via copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling. nih.govnih.gov These reactions couple the amine with aryl halides or aryl boronic acids, respectively, to form C2-arylamino derivatives. Copper-catalyzed systems, in particular, have proven effective for the N-arylation of various amines, amides, and heterocycles with arylboroxines or arylboronic acids. nih.govbeilstein-journals.org
Table 2: Derivatization of the C2-Amine Group
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetic Anhydride | Pyridine (B92270) or other base, 40°C nih.gov | N-(5-bromo-1-methyl-1H-imidazol-2-yl)acetamide |
| Sulfonylation | Tosyl Chloride | Base (e.g., triethylamine), DCM | N-(5-bromo-1-methyl-1H-imidazol-2-yl)-4-methylbenzenesulfonamide |
| Arylation | Phenylboronic Acid | Cu(OAc)₂, Base (e.g., TMEDA), MeOH/H₂O nih.gov | 5-Bromo-1-methyl-N-phenyl-1H-imidazol-2-amine |
The primary amine at the C2 position can undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate, which is the rate-limiting step and is facilitated by acid protonation of the hydroxyl group, leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org
The pH of the reaction medium is crucial; it must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. libretexts.orglibretexts.org These condensation reactions are often reversible and can be driven to completion by removing the water that is formed. libretexts.org The resulting imines are themselves versatile intermediates for further synthetic transformations.
Table 3: Imine Formation via Condensation with Carbonyls
| Carbonyl Reactant | Conditions | Product (Imine) |
|---|---|---|
| Benzaldehyde | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap | (E)-N-benzylidene-5-bromo-1-methyl-1H-imidazol-2-amine |
| Acetone | Acid catalyst, heat | N-(5-bromo-1-methyl-1H-imidazol-2-yl)propan-2-imine |
| Cyclohexanone | Acid catalyst, heat | N-cyclohexylidene-5-bromo-1-methyl-1H-imidazol-2-amine |
Reactions Involving the Bromine Substituent
The bromine atom at the C5 position of the imidazole ring is a key functional handle for introducing further diversity through reactions typical of aryl halides, most notably metal-halogen exchange.
Metal-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org The C5-bromo substituent can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgtcnj.edu This reaction proceeds rapidly to generate a highly reactive imidazol-5-yl-lithium intermediate. rsc.org The reactivity of halogens in these exchanges generally follows the trend I > Br > Cl. wikipedia.org
The newly formed organolithium compound is a potent nucleophile and a strong base, which can be trapped by a wide variety of electrophiles to introduce new functional groups at the C5 position. tcnj.edursc.org This two-step sequence—metal-halogen exchange followed by electrophilic quench—provides a versatile pathway to a broad range of C5-substituted imidazoles that would be difficult to access directly.
Table 4: C5-Functionalization via Metal-Halogen Exchange The table outlines the process starting from the common imidazol-5-yl-lithium intermediate.
| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product |
|---|---|---|---|
| n-Butyllithium | 2-Amino-1-methyl-1H-imidazol-5-yl-lithium | Water (H₂O) | 1-Methyl-1H-imidazol-2-amine |
| n-Butyllithium | 2-Amino-1-methyl-1H-imidazol-5-yl-lithium | Carbon Dioxide (CO₂) | 2-Amino-1-methyl-1H-imidazole-5-carboxylic acid |
| n-Butyllithium | 2-Amino-1-methyl-1H-imidazol-5-yl-lithium | N,N-Dimethylformamide (DMF) | 2-Amino-1-methyl-1H-imidazole-5-carbaldehyde |
| n-Butyllithium | 2-Amino-1-methyl-1H-imidazol-5-yl-lithium | Benzaldehyde | (2-Amino-1-methyl-1H-imidazol-5-yl)(phenyl)methanol |
| n-Butyllithium | 2-Amino-1-methyl-1H-imidazol-5-yl-lithium | Iodomethane (CH₃I) | 1,5-Dimethyl-1H-imidazol-2-amine |
Cross-Coupling Reactions (e.g., Suzuki, Chan-Lam)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations, primarily due to the presence of the bromine atom.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. While specific studies on this compound are not extensively detailed in the provided literature, the general principles of Suzuki-Miyaura coupling on bromo-substituted heterocycles are well-established. The reaction typically involves the coupling of the bromo-imidazole with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. The 2-amino group, being an electron-donating group, can influence the reactivity of the imidazole ring and may require protection in some cases to prevent side reactions, though many modern Suzuki-Miyaura protocols are tolerant of free amine functionalities. The unprotected ortho-anilines in similar bromo-substituted compounds have been successfully coupled with various boronic esters, suggesting the feasibility of such reactions with this compound. nih.gov
A representative Suzuki-Miyaura coupling reaction is depicted below:
Reactants: this compound, Arylboronic acid
Catalyst: Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent: Aprotic solvent (e.g., Dioxane, Toluene, DMF)
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-1-methyl-1H-imidazol-2-amine |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine |
Chan-Lam Coupling: The Chan-Lam coupling provides a complementary method for the formation of carbon-heteroatom bonds, typically using copper catalysts. This reaction is particularly useful for the N-arylation of amines. organic-chemistry.org In the context of this compound, the 2-amino group can participate in N-arylation with arylboronic acids. Research on the chemoselective N-arylation of 2-aminobenzimidazoles, a structurally related class of compounds, has demonstrated that under copper catalysis, selective arylation of the azole nitrogen can be achieved. rsc.org Conversely, nickel-catalyzed conditions can favor arylation of the exocyclic amino group. rsc.org This suggests that by carefully selecting the catalyst system, one could potentially achieve selective N-arylation at either the imidazole ring nitrogen or the 2-amino group of this compound.
A typical Chan-Lam N-arylation reaction is as follows:
Reactants: this compound, Arylboronic acid
Catalyst: Copper salt (e.g., Cu(OAc)₂, CuSO₄)
Base: Organic base (e.g., Pyridine, Et₃N)
Solvent: Dichloromethane, Methanol
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Cu(OAc)₂ | Pyridine | N-Phenyl-5-bromo-1-methyl-1H-imidazol-2-amine |
| This compound | 4-Tolylboronic acid | CuSO₄ | Et₃N | N-(p-Tolyl)-5-bromo-1-methyl-1H-imidazol-2-amine |
Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although the regioselectivity and reactivity are influenced by the existing substituents.
Electrophilic Aromatic Substitution: The imidazole ring is generally considered an electron-rich aromatic system, making it prone to electrophilic attack. The 2-amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of the 1-methyl-1H-imidazol-2-amine system, the C4 and C5 positions are analogous to the ortho and para positions of aniline. With the C5 position already occupied by a bromine atom, electrophilic substitution is expected to occur predominantly at the C4 position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation with reagents like N-bromosuccinimide (NBS) would likely introduce a second bromine atom at the C4 position. mdpi.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the imidazole ring of this compound would primarily involve the displacement of the bromide ion at the C5 position. The success of such reactions is generally dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the imidazole ring itself has some electron-withdrawing character, the presence of the electron-donating 2-amino group would likely disfavor this reaction pathway under standard conditions. However, under forcing conditions or with highly activated nucleophiles, displacement of the bromine may be possible.
Formation of Fused Heterocyclic Systems
The 2-aminoimidazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govrsc.org The general synthetic strategy involves the reaction of a 2-aminoimidazole derivative with a 1,3-dielectrophilic species, which leads to the construction of the pyrimidine (B1678525) ring fused to the imidazole core.
For this compound, a common approach would be its reaction with a β-ketoester or a related 1,3-dicarbonyl compound. This condensation reaction, often carried out under acidic or basic conditions, proceeds via an initial nucleophilic attack of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to afford the fused imidazo[1,2-a]pyrimidine (B1208166) system. The bromine atom at the original C5 position of the imidazole would be retained in the final fused product, offering a handle for further diversification through reactions such as the cross-coupling reactions discussed previously.
A generalized scheme for the formation of an imidazo[1,2-a]pyrimidine is shown below:
Reactants: this compound, β-Dicarbonyl compound (e.g., ethyl acetoacetate)
Conditions: Acidic or basic catalysis, often with heating
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Ethyl acetoacetate | Acetic acid, heat | 6-Bromo-2,8-dimethyl-imidazo[1,2-a]pyrimidin-5(8H)-one |
| This compound | Diethyl malonate | Sodium ethoxide, heat | 6-Bromo-5-hydroxy-2-methyl-imidazo[1,2-a]pyrimidin-7(1H)-one |
The synthesis of such fused systems highlights the utility of this compound as a versatile scaffold for the construction of complex, biologically relevant molecules. nih.govmdpi.com
Structure Activity Relationship Sar Investigations of 5 Bromo 1 Methyl 1h Imidazol 2 Amine Derivatives
Rational Design of Derivatives for Targeted Biological Activity
The rational design of derivatives of 5-Bromo-1-methyl-1H-imidazol-2-amine begins with identifying a specific biological target, such as a protein kinase or an epigenetic reader, which is implicated in a disease state. nih.govnih.gov Once a target is selected, medicinal chemists employ a variety of strategies, often aided by computational tools, to design novel molecules with enhanced affinity and selectivity. nih.gov
One common approach is structure-based drug design. If the three-dimensional structure of the target protein is known, researchers can design ligands that fit precisely into the active site. For instance, in designing kinase inhibitors, the 2-aminoimidazole core can be oriented to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.net The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions like Suzuki or Sonogashira couplings. nbinno.com These substituents can be designed to occupy specific hydrophobic pockets or form additional interactions within the binding site, thereby increasing potency.
Another strategy involves modifying known inhibitors. For example, nitroxoline, an 8-hydroxyquinoline (B1678124) antibiotic, was identified as an inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic target in cancer. nih.gov Rational design efforts based on this scaffold led to the synthesis of derivatives incorporating imidazole (B134444) moieties to optimize interactions with the BRD4 active site. nih.gov This principle can be applied to the this compound core, where the imidazole portion anchors the molecule to the target, and modifications are systematically made to improve its drug-like properties. nih.govnih.gov For example, introducing an aromatic ring system, following the principle of vinylogy, can be used to modulate electronic properties and solubility. nih.gov
Computational methods, such as molecular docking and machine learning-based scoring functions, play a pivotal role in prioritizing which derivatives to synthesize. nih.gov These tools can predict the binding affinity and orientation of designed molecules within the target's active site, allowing researchers to focus on compounds with the highest probability of success. nih.govacs.org
Impact of Substituent Variation on Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents on the core structure. nih.govpreprints.org Systematic variation of these substituents is a cornerstone of SAR studies, providing critical insights into how molecular changes translate into biological activity.
The 2-amino group is often a key interaction point, acting as a hydrogen bond donor. nih.gov Modifications at this position can significantly alter binding. For instance, N-arylation can introduce bulky groups that may either enhance binding through hydrophobic interactions or cause steric clashes that reduce activity. nih.gov
Substituents on aryl rings attached to the imidazole core also play a crucial role. Studies on related aryl 2-aminoimidazole compounds have shown that both electron-donating and electron-withdrawing groups can be well-tolerated, but steric effects are often a dominant factor. nih.govnih.gov For example, in one study on dimeric 2-aminoimidazoles, incorporating substituents larger than fluorine (such as trifluoromethyl, methoxy (B1213986), chloro, or methyl) on an attached phenyl ring was found to reduce or abolish biological activity, suggesting that larger groups interfere with optimal binding. nih.gov
The position of the substituent is equally important. Moving a fluorine atom from the 2-position to the 3-position on a phenyl ring led to a decrease in activity in certain 2-aminoimidazole analogs. nih.gov This highlights the precise spatial requirements for effective interaction with the biological target.
The following table illustrates the impact of substituent variations on the α-glucosidase inhibitory activity of related 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives, demonstrating how different electronic and steric properties influence efficacy.
| Compound | Substituent (R) on Arylidene Ring | IC50 (µM) |
| 7i | 4-OH, 3-OCH3 | 0.64 ± 0.05 |
| 7d | 4-Cl | 5.34 ± 0.16 |
| 7f | 4-F | 6.46 ± 0.30 |
| 7g | 4-Br | 8.62 ± 0.19 |
| 7c | 2,4-diCl | 9.84 ± 0.08 |
| 7a | 4-N(CH3)2 | 11.84 ± 0.26 |
| 7l | 4-NO2 | 343.10 ± 1.62 |
| Acarbose | (Reference Drug) | 873.34 ± 1.21 |
Data sourced from a study on benzimidazole (B57391) derivatives, illustrating SAR principles applicable to imidazole scaffolds. acs.org
This data shows that electron-donating groups like hydroxyl and methoxy (7i) can lead to exceptionally high potency, while strong electron-withdrawing groups like nitro (7l) can be detrimental to activity. acs.org Halogen substituents (Cl, F, Br) also confer significant potency. acs.org
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. nih.gov Conformational analysis of this compound derivatives helps to understand their preferred shapes in solution and how these shapes influence ligand-target interactions. nih.gov
X-ray crystallography and NMR spectroscopy are powerful experimental techniques for determining molecular conformation. nih.gov An X-ray crystal structure provides a precise snapshot of the molecule's conformation in the solid state, revealing key details like bond angles, bond lengths, and the planarity of ring systems. nih.gov In one study of an N-amino-imidazolin-2-one peptide mimic, X-ray diffraction revealed two distinct turn conformations in the solid state, a type II′ β-turn and an inverse γ-turn, each stabilized by different intramolecular hydrogen bonds. nih.gov Such analyses provide invaluable information for understanding how a ligand can present its key interacting groups to the target protein.
The following table presents computational data for a series of 5-bromo-1H-benzo[d]imidazol-2-amine derivatives, showing the calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5a | -5.93 | -0.95 | 4.98 |
| 5b | -5.81 | -1.02 | 4.79 |
| 5c | -5.82 | -1.13 | 4.69 |
| 5g | -5.79 | -1.16 | 4.63 |
| 5h | -5.61 | -0.92 | 4.69 |
Data derived from a computational study on related benzimidazole derivatives. researchgate.net
This data illustrates how different substituents can influence the electronic properties and stability of the molecule, which are intrinsically linked to its conformational preferences and reactivity. researchgate.net
Elucidation of Key Pharmacophoric Features
A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. wjgnet.com Elucidating the key pharmacophoric features of this compound derivatives is essential for designing new compounds with improved activity and for virtual screening of compound libraries to find new hits. mdpi.com
Pharmacophore models can be generated using either ligand-based or structure-based approaches. wjgnet.com In a ligand-based approach, a set of known active molecules is superimposed, and common chemical features are identified. For kinase inhibitors, a typical pharmacophore model often includes:
Hydrogen Bond Acceptors (HBA): Often corresponding to nitrogen atoms in the heterocyclic core that interact with the hinge region of the kinase. wjgnet.com
Hydrogen Bond Donors (HBD): Typically the amino group, which also forms key interactions in the ATP binding site. nih.gov
Aromatic Rings (AR): These engage in π-π stacking or hydrophobic interactions with residues in the active site. nih.gov
Hydrophobic Features (HY): Aliphatic or aromatic groups that occupy hydrophobic pockets within the binding site. mdpi.com
For example, a pharmacophore model developed for type I kinase inhibitors of the Tie2 receptor identified one HBA, one HBD, one general hydrophobic feature, one hydrophobic aromatic, and one ring aromatic feature as essential for activity. nih.gov Similarly, a model for Janus kinase 2 (JAK2) inhibitors consisted of one HBA, one HBD, and two aromatic rings. wjgnet.com
The 2-aminoimidazole scaffold itself is a well-known pharmacophoric element in many biologically active compounds. researchgate.net The substitution pattern around this core defines the final pharmacophore. The methyl group at the 1-position and the bromine at the 5-position of the this compound scaffold provide specific steric and electronic properties. The bromine can act as a hydrophobic feature and a synthetic handle, while the N-methyl group can influence the electronic nature of the ring and prevent tautomerization. Depending on the target, the imidazole ring can act as a hydrophobic center or an aromatic feature that participates in π-stacking. tci-thaijo.org The precise arrangement of these features dictates the molecule's ability to bind effectively to its target.
Computational and Theoretical Chemistry Approaches to 5 Bromo 1 Methyl 1h Imidazol 2 Amine
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govacs.org It is frequently employed to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. For 5-Bromo-1-methyl-1H-imidazol-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. nih.govekb.eg These geometric parameters are crucial for understanding the molecule's stability and steric profile.
Beyond geometry, DFT is used to calculate various electronic properties, including total energy, dipole moment, and the distribution of electron density, which governs the molecule's polarity and intermolecular interactions. ekb.egnih.gov
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com
Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative of typical DFT outputs; specific values for this compound are not available in the literature.)
| Parameter | Symbol | Typical Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
Based on HOMO and LUMO energies, a set of global reactivity descriptors can be calculated using DFT. These quantities help to predict and rationalize the chemical behavior of a molecule. ekb.egresearchgate.net
Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scribd.com
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment, calculated as ω = μ² / (2η), where μ (chemical potential) is -χ. researchgate.net
These descriptors for this compound would quantify its reactivity profile, indicating its propensity to act as an electrophile or nucleophile in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict how a molecule will interact with other chemical species. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, indicating regions of charge distribution.
Red/Yellow Regions: These areas represent negative electrostatic potential and are rich in electrons. They are susceptible to electrophilic attack and are favorable sites for interactions with positive charges. researchgate.net
Blue Regions: These areas represent positive electrostatic potential and are electron-deficient. They are susceptible to nucleophilic attack. researchgate.net
Green Regions: These areas are neutral.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amine group, highlighting them as primary sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms of the amine group would likely show positive potential. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Validation
Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule's bonds. nih.gov These theoretical frequencies correspond to peaks in an IR spectrum. For this compound, key predicted vibrations would include N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-N stretching, and vibrations of the imidazole ring. masterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to aid in the assignment of signals to specific atoms in the this compound structure. ipb.pt
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and other photonic technologies. researchgate.netacs.org Computational chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.gov
Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. The presence of the electron-donating amine group and the imidazole ring system in this compound suggests it could have NLO potential. DFT calculations would be used to compute the values of α and β to quantify this potential. A large hyperpolarizability value indicates a strong NLO response. nih.govmdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Studies
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research concerning this compound. Specifically, there are no published studies detailing molecular docking or molecular dynamics simulations for this particular compound.
While computational studies, including molecular docking and dynamics simulations, are crucial for elucidating the potential interactions of small molecules with biological targets, such research has been conducted on structurally similar compounds, such as various imidazole and benzimidazole (B57391) derivatives. These studies have provided valuable insights into the binding modes and affinities of these related molecules to various enzymes and receptors.
However, due to the specific nature of ligand-protein interactions, the findings from these related studies cannot be directly extrapolated to this compound. The unique substitution pattern of a bromo group at the 5-position and a methyl group at the 1-position of the imidazole ring would significantly influence its electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating its specific binding characteristics.
The absence of specific molecular docking and dynamics data for this compound underscores the need for future computational research to explore its potential as a ligand for various biological targets. Such studies would be instrumental in identifying potential protein partners, predicting binding affinities, and understanding the key intermolecular interactions that could govern its biological activity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to confirm the number of chemically distinct protons and their connectivity. For 5-Bromo-1-methyl-1H-imidazol-2-amine, the anticipated signals would include:
A singlet for the methyl group (N-CH₃) protons.
A singlet for the single proton on the imidazole (B134444) ring (C4-H).
A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be solvent-dependent.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The expected spectrum for this compound would show four distinct signals corresponding to:
The methyl carbon (N-CH₃).
The three carbons of the imidazole ring (C2, C4, and C5), with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, LC-MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS): This soft ionization technique would be used to determine the accurate molecular weight. The expected result would be a prominent ion peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. It would be used to confirm the purity of the compound and provide its molecular weight from the separated peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key vibrational bands would include:
N-H stretching vibrations for the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations for the methyl and imidazole ring C-H groups, usually found just below 3000 cm⁻¹.
C=N and C=C stretching vibrations characteristic of the imidazole ring, in the 1500-1650 cm⁻¹ region.
N-H bending vibrations for the amine group, around 1600 cm⁻¹.
C-N stretching vibrations.
A C-Br stretching vibration, which would appear in the fingerprint region at a lower wavenumber.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a chemical compound. A specific method, likely using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives, would be developed. The purity would be determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram, typically with detection by UV absorbance.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would precisely determine bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amine group). This analysis would confirm the substitution pattern on the imidazole ring and provide insight into the crystal packing arrangement.
Applications and Emerging Roles in Chemical Biology and Materials Science
Utility in Medicinal Chemistry and Drug Discovery Programs
The 2-aminoimidazole moiety is a versatile building block in the design of novel therapeutic agents due to its ability to participate in various biological interactions. Its derivatives have been explored for a wide range of pharmacological activities.
For instance, a rational structure-based approach has been used to discover new 2-aminoimidazoles as β-secretase (BACE-1) inhibitors, an important target in Alzheimer's disease research. nih.gov This suggests that the 2-aminoimidazole scaffold can be tailored to fit into the active sites of various enzymes. The bromo and methyl substitutions on the 5-Bromo-1-methyl-1H-imidazol-2-amine molecule would influence its size, shape, and electronic properties, which are critical for specific enzyme-inhibitor interactions.
| Compound Class | Target Enzyme | Therapeutic Area |
|---|---|---|
| 2-Aminoimidazoles | β-secretase (BACE-1) | Alzheimer's Disease |
| Substituted 2-aminoimidazoles | Not specified | General enzyme inhibition |
The 2-aminoimidazole core is found in several marine alkaloids with notable antimicrobial properties. nih.gov Derivatives of this scaffold have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, a series of novel 5-(nitro/bromo)-styryl-2-benzimidazole derivatives have been synthesized and tested for their antibacterial and antifungal activity, showing moderate to good results. pharmacyjournal.net Although this represents a different but related chemical class, it highlights the potential of bromo-substituted imidazole-containing structures in antimicrobial research. The specific compound this compound, containing a bromine atom, could exhibit antimicrobial effects, as halogenation is a common strategy to enhance the biological activity of antimicrobial agents.
A study on crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes also demonstrated antibacterial potential, with the copper complex being the most active against both Gram-positive and Gram-negative bacteria. rsc.org This further supports the potential role of bromo-substituted imidazoles in developing new antimicrobial agents.
Substituted 2-aminoimidazoles have been investigated for their potential as anticancer agents. A study on polysubstituted 2-aminoimidazoles revealed that these compounds possess potent antiproliferative activity against various cancer cell lines. nih.gov The substitution pattern on the 2-aminoimidazole ring was found to have a major effect on the antiproliferative activity.
Furthermore, studies on halogenated heterocyclic compounds have shown that the introduction of a halogen atom can significantly enhance antiproliferative potency. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activities against different cancer cell lines. nih.gov This suggests that the bromine atom in this compound could contribute to potential antiproliferative effects. Research on halogen- and amidino-substituted benzothiazoles and benzimidazoles also indicated that these compounds exhibit antiproliferative activity. mdpi.com
| Compound Class | Key Findings | Potential Implication for this compound |
|---|---|---|
| Polysubstituted 2-aminoimidazoles | Potent antiproliferative activity against various cancer cell lines. nih.gov | The 2-aminoimidazole core is a promising scaffold for anticancer drug design. |
| Halogenated pyrrolo[3,2-d]pyrimidines | Introduction of iodine significantly enhanced antiproliferative potency. nih.gov | The bromine atom may confer antiproliferative activity. |
| Halogen- and amidino-substituted benzazoles | Amidino benzazoles exhibited stronger inhibitory activity than halogen-substituted ones. mdpi.com | Substitutions on the core structure are critical for activity. |
Imidazole (B134444) derivatives have been widely studied for their anti-inflammatory properties. For example, a series of 2-methyl benzimidazole (B57391) derivatives have been designed, synthesized, and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, showing significant in vivo anti-inflammatory activity. researchgate.net Another study on benzimidazole derivatives demonstrated their potential to inhibit various pro-inflammatory enzymes and cytokines. researchgate.net
While direct studies on this compound are lacking, the general anti-inflammatory potential of the imidazole scaffold is well-established. The specific substitutions on the target molecule would modulate its physicochemical properties, thereby influencing its potential anti-inflammatory activity.
The 2-aminoimidazole scaffold is of interest in the development of treatments for neurodegenerative diseases, including Alzheimer's disease. As mentioned earlier, 2-aminoimidazole derivatives have been investigated as inhibitors of β-secretase (BACE-1), a key enzyme in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. nih.gov A study focusing on a small chemical library of 2-aminoimidazole derivatives identified two compounds with promising activities in both enzymatic and cellular assays for BACE-1 inhibition. nih.gov
Furthermore, multi-target-directed imidazole derivatives are being explored as potential treatments for neurodegenerative diseases. researchgate.net The structural features of this compound make it a candidate for further investigation within this therapeutic area.
Contributions to Organic Materials Chemistry
The precursor molecule, 5-Bromo-1-methyl-1H-imidazole, is recognized for its utility in materials science. It is used in the creation of functional organic materials, such as organic semiconductors and components for electronic devices, where specific electronic and structural properties are desired. nbinno.com The presence of a bromine atom provides a reactive site for various cross-coupling reactions, which are fundamental in constructing complex organic molecules for materials science applications.
While specific applications of this compound in organic materials chemistry are not well-documented, the imidazole core itself is a component in materials for organic light-emitting diodes (OLEDs). Derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and investigated as bifunctional materials for OLEDs, serving as both fluorescent emitters and host materials for phosphorescent emitters. mdpi.com The unique electronic properties of the imidazole ring make it a valuable component in the design of new organic electronic materials. The 2-amino group in this compound could further modify the electronic properties and intermolecular interactions, potentially leading to novel materials with interesting photophysical or electronic characteristics.
Development of Non-Linear Optical (NLO) Materials
The search for advanced organic non-linear optical (NLO) materials is driven by their potential applications in optical data storage, signal processing, and telecommunications. jhuapl.edu Organic molecules are of particular interest due to their high NLO responses, synthetic tunability, and rapid response times. The efficacy of an NLO material is often linked to its molecular structure, specifically the presence of a π-conjugated system featuring electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer (ICT).
While comprehensive NLO studies specifically targeting this compound are not extensively documented, its molecular architecture strongly suggests its potential as a valuable scaffold in this domain. The imidazole ring provides the core π-system. The 2-amine group acts as a potent electron-donating group, while the 5-bromo substituent serves as an electron-withdrawing group, establishing a classic "push-pull" system known to enhance NLO properties.
Research on analogous compounds, particularly derivatives of 5-bromo-2-aminobenzimidazole, provides a strong basis for this potential. mdpi.comnih.gov In these studies, the core structure is chemically modified, for instance, through N-arylation of the amino group, to further enhance the NLO response. mdpi.comnih.gov Computational studies using Density Functional Theory (DFT) on these related molecules have been instrumental in predicting their NLO behavior by calculating key parameters like polarizability (α) and the first-order hyperpolarizability (β). acs.orgnih.gov A higher β value is indicative of a superior NLO response.
For the derivatives of the related compound 5-bromo-2-aminobenzimidazole, DFT calculations have yielded significant first-order hyperpolarizability (β) values, underscoring the promise of this general molecular framework. The substitution of different aryl groups allows for the fine-tuning of electronic properties and, consequently, the NLO response. researchgate.net It is inferred that similar synthetic modifications to this compound could yield a novel class of tunable NLO materials.
Table 1: Calculated First-Order Hyperpolarizability (β) of N-Arylated 5-bromo-1H-benzo[d]imidazol-2-amine Derivatives (Analogous Compounds)
| Compound Derivative (Substituent at N-1) | Calculated β value (a.u.) |
|---|---|
| 5-bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine | 1873.3 |
| 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine | 2439.9 |
| 5-bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine | 1269.1 |
| 5-bromo-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-amine | 2753.8 |
| 5-bromo-1-(3,5-dimethylphenyl)-1H-benzo[d]imidazol-2-amine | 1798.5 |
| 5-bromo-1-(thiophen-3-yl)-1H-benzo[d]imidazol-2-amine | 2012.7 |
Data derived from computational studies on analogous benzimidazole compounds. mdpi.com
Role as Ligands or Precursors in Catalysis
The strategic placement of functional groups in this compound makes it a highly promising candidate as both a ligand and a precursor in the synthesis of more complex catalytic systems. The utility of its core structure, 5-Bromo-1-methyl-1H-imidazole, as a building block for metal-catalyzed cross-coupling reactions is well-established. nbinno.com
The carbon-bromine bond at the C5 position is a key reactive site, readily activated for a variety of indispensable transformations in modern organic synthesis. nbinno.com This allows the imidazole scaffold to be coupled with other molecular fragments, making it an excellent precursor for designing sophisticated ligands tailored for specific catalytic applications.
Furthermore, the presence of both the 2-amine nitrogen and the imidazole ring nitrogen (at position 3) introduces potential metal coordination sites. This allows the molecule to function directly as a bidentate ligand, chelating to a metal center to form a stable complex that can exhibit catalytic activity. Imidazole-containing ligands are prevalent in catalysis due to their strong σ-donating properties and their ability to stabilize various oxidation states of transition metals.
The reactivity of the bromo group enables its use in several key catalytic reactions, as demonstrated by the closely related precursor, 5-Bromo-1-methyl-1H-imidazole. nbinno.comnbinno.com
Table 2: Potential Catalytic Reactions Using the 5-Bromo-1-methyl-imidazole Scaffold
| Reaction Name | Reagent Type | Bond Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compounds | C-C |
| Heck Reaction | Alkenes | C-C |
| Sonogashira Coupling | Terminal Alkynes | C-C |
| Buchwald-Hartwig Amination | Amines | C-N |
These reactions demonstrate the versatility of the C-Br bond on the imidazole ring for creating more complex molecules that can serve as ligands. nbinno.com
By leveraging these established synthetic routes, this compound can be transformed into a wide array of customized ligands. The resulting structures can be employed in homogeneous catalysis, with potential applications ranging from the synthesis of pharmaceuticals to the production of fine chemicals.
Future Perspectives and Research Challenges
Development of Green and Sustainable Synthetic Routes
The future synthesis of 5-Bromo-1-methyl-1H-imidazol-2-amine and its derivatives will likely focus on environmentally friendly methods that reduce waste, energy consumption, and the use of hazardous substances. ijprt.org Traditional multi-step syntheses for substituted imidazoles often require harsh conditions and produce significant waste. acs.org Green chemistry offers several promising alternatives.
One such approach is the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, which have been successfully used for the high-yield, one-pot synthesis of other 2-aminoimidazoles. researchgate.netnih.gov These solvents are biodegradable, non-toxic, and can often be recycled, representing a significant improvement over volatile and toxic organic solvents. nih.gov Another avenue involves the use of recyclable and eco-friendly heterogeneous catalysts, like Cu(II)-SBA-15, which has proven effective in the synthesis of related benzimidazoles and benzoxazoles. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields, as demonstrated in the synthesis of imidazole-based pyrimidine (B1678525) hybrids and other 2-aminoimidazole derivatives. nih.govnih.gov
| Green Synthesis Strategy | Potential Advantages | Relevant Compound Classes |
| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, reduced reaction times, improved yields. nih.gov | 2-Aminoimidazoles. nih.gov |
| Heterogeneous Catalysis | Recyclable catalyst, environmentally benign, high conversion rates. rsc.org | Benzimidazoles, Benzoxazoles. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions. nih.govnih.gov | Imidazole (B134444) hybrids, 2-Aminoimidazoles. nih.govnih.gov |
Future research will need to adapt and optimize these green methodologies for the specific synthesis of this compound, overcoming challenges related to precursor stability and reaction selectivity.
Exploration of Novel Biological Targets and Mechanisms of Action
The 2-aminoimidazole scaffold is a key structural element in a wide range of bioactive molecules, including antibiotics and natural metabolites known for their anti-biofilm activity. researchgate.net Derivatives of this scaffold have been identified as inhibitors of various enzymes, suggesting that this compound could be a valuable starting point for discovering new therapeutic agents. nih.govnih.govnih.gov
A significant research challenge is to identify and validate novel biological targets. Based on the activities of related compounds, potential targets could include:
Enzymes: Human arginase I, a target for diseases like asthma and cardiovascular conditions, has been shown to be inhibited by 2-aminoimidazole amino acids. nih.gov Similarly, β-secretase (BACE-1), implicated in Alzheimer's disease, is another potential target. nih.gov
Bacterial Biofilms: Many 2-AI compounds are known to disrupt and prevent the formation of bacterial biofilms, which are involved in a majority of nosocomial infections. nih.gov Research could explore if this compound or its derivatives can resensitize multidrug-resistant bacteria to existing antibiotics. nih.gov
Protein-Protein Interactions: The imidazole scaffold can be used to design molecules that inhibit protein-protein interactions, which are crucial in many disease pathways. acs.org
Understanding the mechanism of action is another critical challenge. For instance, some 2-aminoimidazole compounds are nonbactericidal but act as adjuvants that enhance the efficacy of conventional antibiotics. nih.gov Future studies on this compound would involve screening against a panel of targets to uncover its specific biological activities and elucidate the molecular pathways it modulates.
Integration of High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry will be indispensable.
Combinatorial chemistry allows for the rapid generation of large libraries of structurally diverse compounds from a common core. nih.gov Starting with this compound as a building block, various substituents can be systematically introduced at different positions on the imidazole ring. The bromine atom at the 5-position is a particularly useful handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile creation of diverse compound libraries. nbinno.comnbinno.com Isocyanide-based multicomponent reactions, like the Ugi and Passerini reactions, are also powerful tools for synthesizing highly substituted imidazole derivatives in a one-pot fashion. acs.org
Once these libraries are synthesized, HTS can be employed to screen thousands of compounds against various biological targets simultaneously. nih.gov This approach accelerates the identification of "hit" compounds with desired biological activity. nbinno.com The integration of these two techniques creates a powerful engine for drug discovery, enabling the rapid exploration of the structure-activity relationship (SAR) for the this compound scaffold and the optimization of lead compounds. mdpi.com
| Technique | Application in Drug Discovery | Advantage for this compound |
| Combinatorial Chemistry | Rapid synthesis of large, diverse chemical libraries. nih.gov | Allows for systematic exploration of structure-activity relationships around the core scaffold. |
| High-Throughput Screening (HTS) | Rapidly tests thousands of compounds for activity against biological targets. nbinno.com | Accelerates the identification of bioactive derivatives for further development. |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of massive libraries of DNA-tagged compounds. mdpi.com | Enables the exploration of a vast chemical space to find novel inhibitors. |
Advanced Computational Methods for Predictive Design
Computational chemistry and in silico modeling are becoming increasingly vital in modern drug discovery, offering a way to rationalize and predict the biological activity of compounds before their synthesis. nih.gov These methods can significantly reduce the time and cost associated with drug development. nih.gov
For this compound, computational approaches can be applied in several ways:
Virtual Screening: Large virtual libraries of derivatives can be screened against the 3D structures of known biological targets to predict binding affinity and identify the most promising candidates for synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of imidazole derivatives with their biological activity. nih.govabcpsangli.edu.in These models can then be used to predict the activity of novel, unsynthesized compounds and guide the design of more potent molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions responsible for binding. mdpi.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. researchgate.net
The primary challenge in this area is the accuracy of the predictive models, which heavily depends on the quality and quantity of the available data. nih.govyoutube.com As more experimental data on 2-aminoimidazoles becomes available, the reliability of these computational tools will continue to improve, making them an essential component of future research on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1-methyl-1H-imidazol-2-amine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis typically involves bromination of 1-methyl-1H-imidazol-2-amine precursors. Regioselectivity can be controlled using directing groups or catalysts. For example, Bautista-Aguilera et al. (2014) optimized bromination in indole derivatives by employing N-methylation to direct substitution at the 5-position . Similarly, triazole derivatives (e.g., ) highlight the use of halogenation under controlled temperatures (0–5°C) to minimize side reactions . Multi-step protocols, including cyclization and functionalization, are recommended for purity >95%.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR should confirm the presence of the methyl group (δ ~3.2 ppm for N–CH₃) and bromine-induced deshielding of adjacent protons .
- IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–Br (550–650 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (expected m/z: ~190.02 for C₄H₆BrN₃).
Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., cholinesterase or monoamine oxidase) based on structural analogs like indole derivatives in , which showed activity at nanomolar concentrations . Use dose-response curves (0.1–100 µM) and compare IC₅₀ values against reference inhibitors. Cell viability assays (MTT) are essential to rule out cytotoxicity before advancing to in vivo studies.
Advanced Research Questions
Q. How can computational methods predict reaction pathways or interaction mechanisms for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for bromination or methylation steps, as demonstrated in for reaction path searches .
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes in ) using AutoDock Vina. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the bromine substituent .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from analogs to prioritize synthetic targets .
Q. What experimental design principles minimize variability in synthetic yield and purity?
- Factor Screening : Test temperature, solvent polarity, and catalyst loading in a fractional factorial design.
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 60°C, DMF solvent, 1.2 eq. bromine) for maximum yield.
- Reproducibility : Use statistical tools like ANOVA to identify significant variables and reduce batch-to-batch variability .
Q. How should contradictory bioactivity data in literature be resolved for brominated imidazoles?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, incubation time) to isolate compound-specific effects from methodological artifacts.
- Meta-Analysis : Pool data from (indoles) and (benzimidazoles) to identify structure-activity trends. For example, bromine at the 5-position may enhance enzyme inhibition but reduce solubility .
- ADME Profiling : Assess bioavailability and metabolic stability (e.g., microsomal assays) to contextualize in vitro vs. in vivo discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
